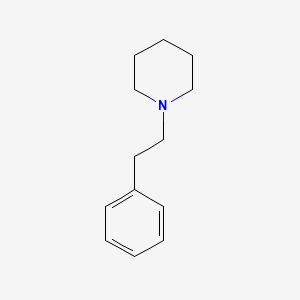

1-Phenethylpiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1,3-4,7-8H,2,5-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDVAKGHPZJLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059822 | |

| Record name | Piperidine, 1-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332-14-9 | |

| Record name | 1-(2-Phenylethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Phenylethyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(2-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 1-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Phenylethyl)piperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TY7C52M7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Phenethylpiperidine chemical properties and structure

An In-depth Technical Guide to N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP)

Authored by a Senior Application Scientist

Introduction

N-phenyl-1-(2-phenylethyl)piperidin-4-amine, more commonly known by synonyms such as 4-Anilino-N-phenethylpiperidine (4-ANPP) or Despropionylfentanyl, is a compound of significant interest within the fields of medicinal chemistry, pharmacology, and forensic science.[1][2][3][4][5] Structurally, it belongs to the 4-anilidopiperidine class, a pharmacophore that forms the foundation for a range of potent synthetic opioids, most notably fentanyl.[1][6] Its primary role in research and drug development is as a direct chemical precursor or intermediate in the synthesis of fentanyl and its numerous analogues.[1][2][4][7][8]

Due to its critical role in the synthesis of controlled substances, 4-ANPP is itself a regulated chemical. In the United States, it is classified as a DEA Schedule II immediate precursor, subjecting it to stringent handling, storage, and documentation requirements.[3][5][9] This guide provides a detailed overview of the chemical properties, structure, synthesis, and analysis of 4-ANPP, intended for researchers, scientists, and drug development professionals. All information presented is for research and forensic applications only.[1]

Chemical Structure and Properties

The molecular architecture of 4-ANPP consists of a central piperidine ring substituted at the 1-position with a phenethyl group and at the 4-position with an aniline (phenylamino) group. This specific arrangement of moieties is crucial for its function as a scaffold in the synthesis of fentanyl-related compounds.

Sources

- 1. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]

- 2. 4-ANPP - Wikipedia [en.wikipedia.org]

- 3. N-phenyl-1-(2-phenylethyl)-4-piperidinamine | C19H24N2 | CID 88890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 21409-26-7 CAS MSDS (4-AMINOPHENYL-1-PHENETHYLPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 9. Federal Register :: Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance [federalregister.gov]

Mechanism of action of 1-Phenethylpiperidine derivatives

An In-Depth Technical Guide to the Mechanism of Action of 1-Phenethylpiperidine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, giving rise to a class of synthetic opioids with profound clinical significance. Fentanyl, the prototypical compound of this series, revolutionized the management of severe pain and anesthesia. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound derivatives. We will dissect their primary interactions with opioid receptors, delve into crucial structure-activity relationships (SAR), and explore their engagement with other significant central nervous system targets, including NMDA and sigma receptors. Furthermore, this guide furnishes detailed, field-proven experimental protocols for elucidating these mechanisms, offering researchers and drug development professionals a comprehensive resource grounded in scientific integrity and practical application.

The Core Scaffold: An Introduction to 1-Phenethylpiperidines

The this compound structure is characterized by a piperidine ring N-substituted with a phenethyl group. This chemical class gained prominence with the synthesis of fentanyl in 1960.[1] Fentanyl and its derivatives are distinguished by their high potency, rapid onset, and short duration of action compared to morphine, attributes directly linked to their chemical structure and resulting pharmacology.[1][2] These compounds belong to the 4-anilidopiperidine class of synthetic opioids and have been extensively studied to understand the relationship between their structure and biological activity.[3][4][5] While renowned for their analgesic properties, the pharmacological profile of these derivatives is complex, involving multiple receptor systems that contribute to both their therapeutic effects and adverse side-effect profiles.

Primary Mechanism of Action: Mu-Opioid Receptor (MOR) Agonism

The principal mechanism underlying the potent analgesic effects of this compound derivatives is their action as agonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][6]

Molecular Interaction and Signal Transduction

Fentanyl and its analogues are highly selective and potent full agonists at the MOR.[1] Upon binding, they induce a conformational change in the receptor, triggering the dissociation of the heterotrimeric G-protein complex (Gαβγ) on the intracellular side. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunit directly modulates ion channel activity. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization, and the closing of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.[1] The collective result of these actions is a dampening of nociceptive signaling in key areas of the central nervous system, such as the dorsal horn of the spinal cord and the periaqueductal gray.[6]

Caption: Mu-Opioid Receptor (MOR) Signaling Pathway Activated by this compound Derivatives.

Comparative Receptor Affinity and Potency

The affinity (Ki) and potency (EC50/IC50) of these derivatives for the MOR are exceptionally high, contributing to their powerful analgesic effects. The table below summarizes data for fentanyl and related compounds.

| Compound | Mu-Opioid Receptor (MOR) Affinity (Ki, nM) | Analgesic Potency (Morphine = 1) | Reference |

| Morphine | ~1-10 | 1 | [3] |

| Fentanyl | ~0.3-1.5 | 75-100 | [1][3] |

| Sufentanil | ~0.1-0.5 | 500-1000 | [6] |

| Remifentanil | ~1-5 | 100-200 | [6] |

| Carfentanil | ~0.02-0.1 | ~10,000 | [4] |

Structure-Activity Relationships (SAR): The Keys to Potency and Selectivity

The pharmacological profile of this compound derivatives is exquisitely sensitive to their chemical structure. Modifications to the core scaffold can dramatically alter potency, duration of action, and receptor selectivity.[5][7]

-

The Piperidine Ring: This core structure is essential for activity.[8][9] Ring expansion or contraction significantly diminishes analgesic potency.[3]

-

N-Phenethyl Group: The 1-phenethyl substituent is critical for high MOR affinity. Other N-substituents can alter the activity profile.

-

4-Anilino Group: The aniline nitrogen and its substitution are vital. The propanamide group in fentanyl is optimal; modifications to the N-acyl chain can change potency and duration.[10]

-

Piperidine Ring Substitutions: Small alkyl groups, such as a methyl group at the 3-position of the piperidine ring (e.g., in 3-methylfentanyl), can increase potency, with the cis isomer being more active.[3][7] However, larger groups tend to reduce potency, suggesting a steric hindrance effect within the receptor's binding pocket.[5][7]

Caption: Key Structure-Activity Relationship (SAR) Points of the this compound Scaffold.

Beyond Opioid Receptors: Interactions with Other CNS Targets

While MOR agonism is their primary mechanism, several this compound derivatives interact with other receptor systems, which can modulate their overall pharmacological effects.

NMDA Receptor Antagonism

Certain piperidine derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission.[11] Overactivation of NMDA receptors is implicated in neuronal cell death and chronic pain states.[11] Some derivatives show selectivity for the NR2B subunit of the NMDA receptor, a subtype densely expressed in the forebrain and spinal cord.[11][12] This dual MOR agonist/NMDA antagonist profile is a key strategy in developing novel analgesics with potentially reduced tolerance and enhanced efficacy against neuropathic pain.[12][13]

Sigma (σ) Receptor Modulation

Sigma (σ) receptors, particularly the σ1 subtype, are unique intracellular chaperone proteins located at the endoplasmic reticulum.[14][15] They are known to modulate various ion channels and GPCRs, including opioid receptors.[14][15] Many psychoactive substances, including cocaine and some opioids, interact with sigma receptors.[16] The interaction of this compound derivatives with σ1 receptors can be complex; σ1 receptor antagonists have been shown to potentiate opioid-induced analgesia, while agonists can attenuate it.[15] This suggests that the σ1 receptor activity of a given derivative could significantly influence its therapeutic index and side-effect profile.[17][18]

Experimental Methodologies for Mechanistic Elucidation

A multi-tiered approach combining in vitro and in vivo assays is essential to fully characterize the mechanism of action of novel this compound derivatives.

Experimental Workflow Diagram

Sources

- 1. novapublishers.com [novapublishers.com]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ussc.gov [ussc.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]

- 12. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]

- 13. Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics [mdpi.com]

- 14. Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iris.unict.it [iris.unict.it]

An In-depth Technical Guide to the Solubility and Stability of 1-Phenethylpiperidine

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-Phenethylpiperidine, focusing on its solubility in various solvent systems and its stability under different environmental conditions. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical methodologies.

Introduction: The Significance of this compound

This compound is a chemical compound that serves as a crucial structural backbone in a variety of pharmacologically active molecules. Its derivatives are noted for their interaction with opioid receptors, and understanding the fundamental properties of the parent molecule is paramount for the synthesis, formulation, and development of new chemical entities. The solubility and stability of this compound are foundational parameters that influence its handling, storage, and bioavailability in potential therapeutic applications. Notably, it is a precursor in the synthesis of various compounds, including 4-anilino-N-phenethylpiperidine (4-ANPP), a known intermediate in the synthesis of fentanyl and its analogs[1][2].

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉N | Inferred |

| Molar Mass | 189.30 g/mol | Inferred |

| Appearance | Off-white solid (for related compounds) | [3] |

| pKa | 9.03 ± 0.10 (Predicted for 4-ANPP) | [3] |

Note: Some data is inferred from the closely related and well-documented compound 4-anilino-N-phenethylpiperidine (4-ANPP) due to the limited direct public data on this compound.

Solubility Profile of this compound

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in various solvents[4]. The molecular structure of this compound, featuring a non-polar phenethyl group and a basic piperidine ring, suggests a nuanced solubility profile.

Theoretical Solubility Considerations

The solubility of an organic molecule is a balance between its polar and non-polar regions. This compound's large hydrocarbon structure (the phenethyl and piperidine rings) contributes to its lipophilicity, suggesting good solubility in non-polar organic solvents. The nitrogen atom in the piperidine ring, with its lone pair of electrons, introduces a degree of polarity and allows for hydrogen bonding with protic solvents.

Qualitative Solubility in Various Solvents

Based on its structure and data from related compounds like 4-ANPP, the expected qualitative solubility is as follows:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The piperidine nitrogen can form hydrogen bonds, but the large hydrocarbon structure limits aqueous solubility. Solubility is expected to be higher in alcohols than in water. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Soluble | These solvents can engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding networks, effectively solvating the molecule. 4-ANPP is known to be soluble in Acetonitrile and DMSO[3]. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Soluble | The significant non-polar character of the phenethyl and piperidine rings will lead to favorable van der Waals interactions with non-polar solvents. |

| Aqueous Acids | Dilute HCl, Dilute H₂SO₄ | Soluble | As a basic amine, this compound will be protonated in acidic solutions to form a more polar and water-soluble salt[5]. |

| Aqueous Bases | Dilute NaOH | Insoluble | In a basic solution, the amine will remain in its neutral, less polar form, leading to low aqueous solubility. |

Experimental Protocol for Solubility Determination

A systematic approach is crucial for accurately determining the solubility of this compound.

Objective: To determine the qualitative and quantitative solubility of this compound in a range of solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, hexane, 1 M HCl, 1 M NaOH)

-

Vortex mixer

-

Analytical balance

-

Thermostatically controlled shaker

-

HPLC or GC-MS for quantification

Procedure:

-

Qualitative Assessment:

-

To a series of small test tubes, add approximately 1-2 mg of this compound.

-

Add 1 mL of the selected solvent to each tube.

-

Vortex each tube vigorously for 1 minute.

-

Visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."

-

-

Quantitative Assessment (Equilibrium Solubility Method):

-

Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in sealed vials.

-

Equilibrate the vials in a thermostatically controlled shaker at a defined temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of this compound in the diluted aliquot using a validated analytical method such as HPLC or GC-MS.

-

Caption: Workflow for determining the solubility of this compound.

Stability Profile of this compound

Assessing the chemical stability of a compound is critical for determining its shelf-life and identifying potential degradation products. Amines can be susceptible to degradation through oxidation, hydrolysis, and photolysis.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and develop stability-indicating analytical methods[6][7]. These studies are a cornerstone of pharmaceutical development.

4.1.1. Rationale for Stress Conditions

The choice of stress conditions should encompass a range of scenarios that the compound might encounter during its lifecycle.

-

Hydrolytic Degradation: Investigates the compound's susceptibility to degradation in aqueous environments at different pH levels.

-

Oxidative Degradation: Assesses the impact of oxidative stress, which can be relevant for compounds exposed to air.

-

Photolytic Degradation: Determines the compound's sensitivity to light.

-

Thermal Degradation: Evaluates the effect of elevated temperatures.

Experimental Protocol for Forced Degradation Studies

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound solution of known concentration (e.g., in methanol or acetonitrile)

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Photostability chamber

-

Oven

-

HPLC-MS or GC-MS for analysis

Procedure:

-

Preparation of Samples: Prepare solutions of this compound in the appropriate stress media.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C for 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C for 24 hours).

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution in an oven at an elevated temperature (e.g., 80°C) for a specified period.

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating analytical method (e.g., HPLC-MS) to quantify the remaining this compound and identify any degradation products.

Caption: A logical workflow for conducting forced degradation studies.

Anticipated Stability Profile

-

pH Stability: Tertiary amines like this compound are generally stable to hydrolysis. However, extreme pH and high temperatures could lead to degradation. Some studies on cyclic aminals show significant degradation in highly acidic environments (pH < 3)[8].

-

Oxidative Stability: The lone pair of electrons on the nitrogen atom can be susceptible to oxidation, potentially forming an N-oxide.

-

Photostability: Aromatic systems can absorb UV light, which may lead to photodegradation.

-

Thermal Stability: As a solid, this compound is expected to be relatively stable at ambient temperatures. Long-term storage at -20°C in an inert atmosphere is recommended for related compounds to ensure stability[3].

Analytical Methodologies

The accurate determination of solubility and stability relies on robust analytical methods.

-

High-Performance Liquid Chromatography (HPLC): Coupled with UV or Mass Spectrometry (MS) detection, HPLC is a powerful tool for separating and quantifying this compound and its potential degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile compounds, GC-MS can provide excellent separation and structural information.

-

High-Resolution Mass Spectrometry (HRMS): Particularly useful for identifying unknown degradation products by providing accurate mass measurements[9][10].

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound. While some data can be inferred from related structures, rigorous experimental verification as outlined in the provided protocols is essential for any research or development application. Future work should focus on generating and publishing quantitative solubility data in a wider range of pharmaceutically and synthetically relevant solvents, as well as a detailed characterization of any degradation products formed under stress conditions. Such data will be invaluable to the scientific community working with this important chemical scaffold.

References

-

Wikipedia. (n.d.). 4-ANPP. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

PubMed. (2023). Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

SINTEF. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

-

PubMed. (n.d.). Solubility and related physicochemical properties of narcotic analgesics. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

ScienceDirect. (n.d.). Characterization of fentanyl HCl powder prior to and after systematic degradation. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Environmental Protection Agency. (2018). Fact Sheet for OSCs: Fentanyl and Fentanyl Analogs. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

ResearchGate. (2025). Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. Retrieved from [Link]

-

ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2020). Stability of amines. Retrieved from [Link]

-

IRIS-AperTO. (n.d.). Targeted and untargeted detection of fentanyl analogs and their metabolites in hair by means of UHPLC-QTOF-HRMS. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

- Google Patents. (n.d.). RU2495871C2 - Method of producing fentanyl.

-

PubMed. (2022). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Retrieved from [Link]

-

NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Solubility of Things. (n.d.). Fentanyl. Retrieved from [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

Sources

- 1. 4-ANPP - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 21409-26-7 CAS MSDS (4-AMINOPHENYL-1-PHENETHYLPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. scribd.com [scribd.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-Phenethylpiperidine from 4-piperidinone

An Application Note for the Synthesis of 1-(2-Phenethyl)-4-piperidone

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(2-phenethyl)-4-piperidone, a critical intermediate in the development of various pharmaceutical compounds, most notably the fentanyl class of analgesics. The protocol herein details a robust and efficient N-alkylation of 4-piperidinone hydrochloride using 2-phenethyl bromide. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and outline essential safety precautions and analytical methods for product characterization. This document is intended for researchers and scientists in organic synthesis and drug development, providing the technical insights necessary for successful and reproducible synthesis.

Introduction

1-(2-Phenethyl)-4-piperidone, commonly referred to as N-phenethyl-4-piperidone (NPP), is a synthetic organic compound of significant interest in medicinal chemistry. Its primary importance lies in its role as a key precursor for the synthesis of 4-anilino-N-phenethylpiperidine (ANPP), which is the immediate intermediate for fentanyl and its numerous analogues.[1][2] The structural backbone of NPP, featuring a piperidone ring N-substituted with a phenethyl group, is a foundational element for these potent synthetic opioids.

Due to its critical role in the synthesis of controlled substances, NPP is a regulated chemical in many jurisdictions, including its designation as a List 1 Chemical by the U.S. Drug Enforcement Administration (DEA).[2][3] Therefore, its synthesis, handling, and use are subject to strict regulatory oversight.

This guide focuses on a well-established and reliable method for preparing NPP: the direct N-alkylation of 4-piperidinone hydrochloride with 2-phenethyl bromide in the presence of a base.[4] This method is favored for its high yield and the relative accessibility of its starting materials. We will explore the chemical principles governing this transformation, providing a protocol that is both detailed and grounded in established laboratory practices.

Reaction Mechanism and Scientific Rationale

The synthesis of NPP from 4-piperidinone hydrochloride proceeds via a classical nucleophilic substitution reaction (specifically, N-alkylation). The core transformation involves the formation of a carbon-nitrogen bond between the secondary amine of the piperidinone ring and the electrophilic benzylic carbon of 2-phenethyl bromide.

Key Mechanistic Steps:

-

Deprotonation: 4-Piperidinone is typically supplied as a hydrochloride salt to improve its stability and shelf-life. The secondary amine in this salt is protonated, rendering it non-nucleophilic. The first critical step is the in-situ neutralization of this ammonium salt by a base, typically a mild inorganic base like sodium carbonate (Na₂CO₃), to generate the free secondary amine.[4] The use of a base is essential to liberate the lone pair of electrons on the nitrogen atom, activating it as a nucleophile.

-

Nucleophilic Attack: The liberated 4-piperidinone free base then acts as a nucleophile, attacking the electrophilic carbon atom of 2-phenethyl bromide that is bonded to the bromine atom. This is an Sₙ2 (bimolecular nucleophilic substitution) reaction, resulting in the formation of a new C-N bond and the displacement of the bromide ion as a leaving group.

-

Role of Additives: In some procedures, a catalytic amount of sodium iodide (NaI) is added.[4] The iodide ion can displace the bromide on the phenethyl group in a Finkelstein reaction. The resulting 2-phenethyl iodide is more reactive towards nucleophilic attack by the amine than the corresponding bromide, which can accelerate the reaction rate.

The overall reaction is illustrated below:

Caption: Reaction scheme for the N-alkylation of 4-piperidinone.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4] Researchers should always perform their own risk assessment before beginning any chemical synthesis.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| 4-Piperidinone Hydrochloride | C₅H₁₀ClNO | 135.59 | 67.80 g | 0.50 | Starting material |

| 2-Phenethyl Bromide | C₈H₉Br | 185.06 | 92.53 g | 0.50 | Alkylating agent |

| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | 53.00 g | 0.50 | Base, finely powdered |

| Sodium Iodide | NaI | 149.89 | 0.50 g | 0.0033 | Catalyst |

| Acetonitrile | CH₃CN | 41.05 | 250 mL | - | Solvent |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

-

Charge Reagents: To the flask, add finely powdered sodium carbonate (53 g), sodium iodide (0.5 g), and acetonitrile (250 mL).

-

Heating: Begin stirring the suspension and heat the mixture to 60 °C using the heating mantle.

-

Add Piperidinone: Once the temperature has stabilized, add the 4-piperidinone hydrochloride (67.80 g) in small portions. The addition should be slow enough to control the evolution of CO₂ gas.

-

Add Alkylating Agent: Once the gas evolution has subsided, add 2-phenethyl bromide (92.53 g) dropwise from the dropping funnel over a period of 30 minutes.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 24 hours.

-

Cooling and Filtration: After 24 hours, cool the reaction mixture to room temperature. The inorganic salts (NaBr, excess Na₂CO₃) will precipitate. Filter the solid precipitate using a Buchner funnel and wash the filter cake with a small portion of fresh acetonitrile.

-

Concentration: Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Isolation: The resulting residue is the crude 1-(2-phenethyl)-4-piperidone (NPP), which should solidify upon cooling. It typically appears as a slightly yellow solid.[4]

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as heptane or a mixture of toluene and heptane, if higher purity is required for subsequent steps.

Experimental Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 3. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 4. Interrogation de Seconde Licence 2003-2004 [lcfi.ulg.ac.be]

Application Notes and Protocols for the Analytical Determination of 1-Phenethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical methods for the detection and quantification of 1-Phenethylpiperidine, a key intermediate in the synthesis of fentanyl and its analogs.[1][2] Given its significance in forensic and pharmaceutical analysis, robust and reliable analytical methods are crucial. This guide details protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV), offering insights into method development, validation, and sample preparation.

Introduction: The Analytical Significance of this compound

This compound, also known as 4-Anilino-N-phenethylpiperidine (4-ANPP), is a critical precursor in the synthesis of fentanyl and numerous potent opioid analgesics.[3] Its detection and quantification are of paramount importance in forensic investigations to trace the synthetic route of illicitly produced fentanyl and in pharmaceutical settings to monitor starting materials and potential impurities in drug manufacturing processes. The presence of 4-ANPP can also be an indicator of fentanyl use, as it is a known metabolite of several fentanyl analogs.[1][2]

This application note is designed to provide researchers and analytical scientists with the necessary tools to develop and implement validated methods for the analysis of this compound in various matrices. We will explore the principles behind each technique and provide detailed, step-by-step protocols that are grounded in established scientific literature.

Chromatographic Methods for this compound Analysis

Chromatographic techniques are the cornerstone of this compound analysis, offering the high selectivity and sensitivity required for its detection in complex matrices. The choice between gas and liquid chromatography is primarily dictated by the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, it provides excellent chromatographic resolution and definitive identification through mass spectral fragmentation patterns.

In GC-MS, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for the molecule, allowing for confident identification.

This protocol is a general guideline and may require optimization based on the specific instrument and sample matrix.

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of the sample (e.g., urine, plasma, or a dissolved solid), add an appropriate internal standard (e.g., this compound-d5).

-

Adjust the pH of the sample to basic conditions (pH 9-10) using a suitable buffer (e.g., borate buffer). This ensures that this compound is in its free base form, which is more soluble in organic solvents.

-

Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate, n-butyl chloride).

-

Vortex the mixture for 2-5 minutes to facilitate the extraction of this compound into the organic layer.

-

Centrifuge the mixture to achieve phase separation.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.

GC-MS Instrumental Parameters:

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 7890B or equivalent | Provides reliable and reproducible chromatographic separation. |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column suitable for a wide range of compounds, including this compound. |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temperature | 250-280 °C | Ensures complete vaporization of the analyte without thermal degradation. |

| Injection Mode | Splitless or split | Splitless mode is preferred for trace analysis to maximize sensitivity. |

| Oven Program | Initial temp: 100-150°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-300°C, hold for 2-5 min | A temperature gradient is used to achieve good separation of the analyte from other matrix components. |

| MS System | Agilent 5977 or equivalent | Provides sensitive detection and characteristic mass spectra. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Source Temperature | 230 °C | Optimal temperature for ionization without causing thermal degradation of the analyte. |

| Quadrupole Temp | 150 °C | Maintains ion transmission and resolution. |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | Full scan provides a complete mass spectrum, while SIM increases sensitivity by monitoring specific ions. |

| SIM Ions (m/z) | 105, 188, 280 (M+) | These are characteristic fragment ions of this compound. The molecular ion (M+) at m/z 280 may be of low abundance. |

Data Interpretation:

The mass spectrum of this compound is characterized by specific fragment ions. The base peak is often observed at m/z 188, corresponding to the loss of a phenyl group. Another significant fragment is seen at m/z 105, which can be attributed to the phenethyl moiety. The molecular ion peak at m/z 280 may also be present, albeit at a lower intensity.

Workflow for GC-MS Analysis of this compound

Caption: A streamlined workflow for the analysis of this compound using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs and metabolites in biological fluids due to its exceptional sensitivity and specificity.

LC separates the analyte from the sample matrix based on its physicochemical properties. The eluent from the LC column is then introduced into the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion of the analyte is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity.

This protocol provides a starting point for method development.

Sample Preparation (Solid-Phase Extraction):

Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest. The choice of SPE sorbent is critical and depends on the physicochemical properties of this compound (a basic compound). A mixed-mode cation exchange sorbent is often a good choice.

-

To 1 mL of sample (e.g., blood, urine), add an internal standard (e.g., this compound-d5).

-

Precondition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte with a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters:

| Parameter | Recommended Setting | Rationale |

| LC System | UHPLC system (e.g., Waters Acquity, Agilent 1290) | Provides high-resolution separation and fast analysis times. |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Offers good retention and peak shape for this compound. |

| Mobile Phase A | 0.1% Formic acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol | Organic solvent for gradient elution. |

| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. | A gradient is necessary to achieve good separation in complex matrices. |

| Flow Rate | 0.2 - 0.5 mL/min | Typical flow rate for UHPLC systems. |

| Column Temperature | 30 - 40 °C | Maintains consistent retention times and improves peak shape. |

| MS System | Triple quadrupole mass spectrometer | Essential for MRM-based quantification. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | ESI is a soft ionization technique suitable for polar and thermally labile compounds. Positive mode is used as this compound is a basic compound that readily forms [M+H]+ ions. |

| MRM Transitions | Precursor ion (Q1): m/z 281.2; Product ions (Q3): m/z 188.1, m/z 105.1 | These transitions are highly specific for this compound. The transition 281.2 -> 188.1 is often used for quantification.[4] |

Method Validation Parameters:

A comprehensive method validation should be performed according to regulatory guidelines. Typical validation parameters and their acceptable ranges are summarized in the table below.

| Parameter | Typical Acceptance Criteria |

| Linearity | r² ≥ 0.99 |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% |

| Accuracy | Within ±15% of the nominal concentration (±20% at LOQ) |

| Precision (Intra- and Inter-day) | RSD ≤ 15% (≤ 20% at LOQ) |

| Matrix Effect | Within ±15% |

| Recovery | Consistent, precise, and reproducible |

Workflow for LC-MS/MS Analysis of this compound

Caption: A typical workflow for the sensitive and specific analysis of this compound using LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While not as sensitive as mass spectrometric methods, HPLC-UV can be a viable option for the analysis of this compound in bulk materials or highly concentrated samples.

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A UV detector measures the absorbance of the analyte as it elutes from the column. The absorbance is proportional to the concentration of the analyte.

This protocol is a starting point and will likely require optimization.

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the sample to a concentration within the linear range of the method.

-

Filter the sample through a 0.45 µm filter before injection.

HPLC-UV Instrumental Parameters:

| Parameter | Recommended Setting | Rationale |

| HPLC System | Standard HPLC system with a UV detector | Widely available and cost-effective. |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | A versatile column for the separation of a wide range of organic molecules. |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer, pH 3-7) | The mobile phase composition needs to be optimized to achieve good resolution and peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for conventional HPLC. |

| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) | To ensure reproducible retention times. |

| Detection Wavelength | ~210-230 nm | This compound has a phenyl group which absorbs in the lower UV range. The optimal wavelength should be determined by scanning the UV spectrum of a standard solution. |

Spectroscopic Characterization

Spectroscopic methods are invaluable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons of the phenethyl and aniline groups, as well as the aliphatic protons of the piperidine ring and the ethyl linker.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for N-H stretching (from the secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic rings).

Conclusion

The analytical methods detailed in this application note provide a robust framework for the detection and quantification of this compound. The choice of method will depend on the specific analytical requirements, including the sample matrix, desired sensitivity, and available instrumentation. For trace-level quantification in complex biological matrices, LC-MS/MS is the preferred technique. GC-MS offers a reliable alternative, particularly for volatile and semi-volatile samples. HPLC-UV can be a suitable method for the analysis of bulk materials and concentrated samples. Proper method validation is essential to ensure the accuracy and reliability of the analytical results.

References

-

Busardò, F. P., Carlier, J., Giorgetti, R., Tagliabracci, A., Pacifici, R., Gottardi, M., ... & Zaami, S. (2019). Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Frontiers in Chemistry, 7, 184. [Link]

-

Jackson, G. W., & Berden, G. (2019). The characterization of isobaric product ions of fentanyl using multi‐stage mass spectrometry, high‐resolution mass spectrometry, and isotopic labeling. Journal of Mass Spectrometry, 55(3), e4437. [Link]

-

Shanks, K. G. (2025). 4-ANPP in Biological vs. Non-Biological Samples: The Interpretation is not the Same. Axis Forensic Toxicology. [Link]

-

Salomone, A., Palamar, J. J., Bigiarini, R., Gerace, E., Di Corcia, D., & Vincenti, M. (2019). Detection of fentanyl analogs and synthetic opioids in real hair samples. Journal of analytical toxicology, 43(4), 259-265. [Link]

-

Gáspár, A., Carda-Broch, S., & Esteve-Romero, J. (2003). Fentanyl and its analogue N-(1-phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: 1H- and 13C-NMR spectroscopy, X-ray crystallography, and theoretical calculations. Helvetica Chimica Acta, 86(8), 2825-2836. [Link]

-

El-Ghannam, A. (2012). HPLC-UV method development for fentanyl determination in rat plasma and its application to elucidate pharmacokinetic behavior after i.p. administration to rats. Journal of chromatographic science, 50(7), 615-620. [Link]

-

PubChem. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine. [Link]

-

NIST. (n.d.). REMEDY Characterization Results. [Link]

-

SpectraBase. (n.d.). Fentanyl - Optional[ATR-IR] - Spectrum. [Link]

Sources

- 1. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]

- 2. axisfortox.com [axisfortox.com]

- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

The Strategic Application of 1-Phenethylpiperidine as an Internal Standard in Chromatographic Analysis of Synthetic Opioids

Abstract

This application note presents a detailed guide for the utilization of 1-Phenethylpiperidine (PEP) as an internal standard in the quantitative analysis of synthetic opioids, particularly fentanyl and its analogues, by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The structural similarity of PEP to the core scaffold of many synthetic opioids makes it an excellent candidate for an internal standard, capable of compensating for variations in sample preparation and instrument response. This document provides a comprehensive rationale for its selection, detailed analytical protocols, and a framework for method validation in accordance with international guidelines.

Introduction: The Imperative for a Reliable Internal Standard

The escalating crisis of synthetic opioids necessitates the development of robust and accurate analytical methods for their detection and quantification in various matrices, including seized drug materials and biological specimens. Chromatographic techniques, such as GC-MS and LC-MS/MS, are the gold standard for these analyses due to their high sensitivity and selectivity[1][2]. A critical component of a reliable quantitative chromatographic method is the use of an appropriate internal standard (IS)[3]. An ideal IS should mimic the analyte's behavior during sample preparation and analysis, but be chromatographically distinguishable[3].

While stable isotope-labeled (SIL) analogues are often considered the ideal choice for an IS, their availability for the ever-expanding list of novel psychoactive substances (NPS), including fentanyl analogues, can be limited and their cost prohibitive[4][5]. In such cases, a carefully selected structural analogue can serve as a reliable alternative. This compound (PEP) emerges as a strong candidate due to its structural resemblance to the core of many synthetic opioids, including fentanyl.

This application note will explore the physicochemical properties of PEP that make it a suitable IS and provide detailed, step-by-step protocols for its use in both GC-MS and LC-MS/MS applications.

Rationale for Selecting this compound as an Internal Standard

The efficacy of an internal standard is contingent on its ability to mirror the analyte's behavior throughout the analytical process. This compound possesses several key attributes that make it a compelling choice for the analysis of piperidine-based synthetic opioids:

-

Structural Analogy: PEP shares the N-phenethylpiperidine core structure present in fentanyl and many of its analogues. This structural similarity suggests that it will exhibit comparable extraction efficiency and ionization response to the target analytes.

-

Physicochemical Properties: The physicochemical properties of PEP, such as its boiling point and solubility, are in a range that is compatible with typical GC-MS and LC-MS conditions used for fentanyl analysis. It is soluble in common organic solvents like methanol and acetonitrile, which are frequently used in sample preparation[6].

-

Chromatographic Behavior: Due to its structure, PEP is expected to have a retention time that is close to, but distinct from, many fentanyl analogues, allowing for good chromatographic resolution without significant overlap.

-

Commercial Availability and Purity: High-purity this compound is commercially available, ensuring the consistency and accuracy of the internal standard stock solutions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for method development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉N | PubChem |

| Molecular Weight | 189.30 g/mol | PubChem |

| Boiling Point | 172-176 °C (at 0.15 Torr) | ChemicalBook[6] |

| Solubility | Soluble in Acetonitrile, DMSO, Methanol | ChemicalBook[6] |

| pKa | 9.03 ± 0.10 (Predicted) | ChemicalBook[6] |

Experimental Protocols

The following protocols are provided as a starting point for method development and should be optimized for the specific analytes and matrix being investigated.

Preparation of Standard and Stock Solutions

4.1.1. This compound (IS) Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of pure this compound.

-

Dissolve in a 10 mL volumetric flask with methanol.

-

Store the stock solution at -20°C in an amber vial.

4.1.2. Working Internal Standard Solution (10 µg/mL):

-

Pipette 100 µL of the 1 mg/mL IS stock solution into a 10 mL volumetric flask.

-

Dilute to volume with methanol.

-

This working solution can be used to spike calibration standards, quality controls, and samples.

4.1.3. Analyte Stock and Working Solutions:

-

Prepare individual or mixed stock solutions of the target analytes (e.g., fentanyl, carfentanil, acetylfentanil) at a concentration of 1 mg/mL in methanol.

-

Prepare a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Sample Preparation (General Procedure)

-

To 1 mL of the sample (e.g., urine, plasma, or dissolved seized material), add a fixed volume of the 10 µg/mL working internal standard solution (e.g., 50 µL to achieve a final concentration of 500 ng/mL).

-

Perform sample extraction (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction).

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol or mobile phase).

-

Inject an aliquot into the chromatographic system.

Workflow for Sample Analysis

Caption: General workflow for sample analysis using an internal standard.

GC-MS Protocol (Proposed)

This protocol is designed for the analysis of fentanyl and related analogues.

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode, 280°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: 20°C/min to 300°C.

-

Hold: 5 minutes at 300°C.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MSD Transfer Line: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Table of Proposed SIM Ions:

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound (IS) | 189 | 91 | 174 |

| Fentanyl | 245 | 189 | 105 |

| Acetylfentanyl | 231 | 189 | 105 |

| Carfentanil | 394 | 289 | 189 |

Note: The specific ions should be confirmed by analyzing a standard of each compound.

LC-MS/MS Protocol (Proposed)

This protocol is suitable for the analysis of a broader range of synthetic opioids, including those that are thermally labile.

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-9 min: 95% B

-

9-9.1 min: 95-5% B

-

9.1-12 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table of Proposed MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (IS) | 190.2 | 105.1 | 25 |

| Fentanyl | 337.2 | 188.1 | 30 |

| Carfentanil | 395.2 | 289.2 | 35 |

| Furanylfentanyl | 375.2 | 188.1 | 30 |

Note: MRM transitions and collision energies must be optimized for the specific instrument used.

Method Validation Framework

A comprehensive method validation should be performed to ensure the reliability of the analytical results, following guidelines such as those from the International Council for Harmonisation (ICH)[7][8].

Validation Parameters and Rationale

Caption: Key parameters for analytical method validation.

Specificity

The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present should be demonstrated. This can be achieved by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are observed at the retention time of the analytes and the internal standard.

Linearity

The linearity of the method should be established by analyzing a series of calibration standards over a defined concentration range. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.99[9].

Accuracy

Accuracy should be assessed by spike and recovery experiments at a minimum of three concentration levels (low, medium, and high) within the linear range. The recovery should typically be within 80-120%.

Precision

Precision should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by replicate analyses of quality control samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be ≤ 15%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations to the method parameters (e.g., column temperature, mobile phase composition, flow rate) and observing the effect on the results.

Conclusion

This compound presents a viable and cost-effective option as an internal standard for the chromatographic analysis of fentanyl and its analogues. Its structural similarity to the target analytes ensures that it can effectively compensate for variations in the analytical procedure, thereby improving the accuracy and precision of quantitative results. The protocols and validation framework provided in this application note offer a solid foundation for laboratories to develop and implement robust analytical methods for the challenging task of synthetic opioid analysis.

References

-

ResearchGate. (n.d.). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes | Request PDF. Retrieved from [Link]

- Google Patents. (2013). US20130281702A1 - Methods For Preparing Fentanyl And Fentanyl Intermediates.

-

Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine, 1-(2-phenylethyl)-. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS). PMC. Retrieved from [Link]

-

SCIEX. (n.d.). Targeted and non-targeted analysis of fentanyl analogs and their potential metabolites using LC-QTOF. Retrieved from [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

ACS Publications. (n.d.). Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS). Retrieved from [Link]

-

PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

ResearchGate. (n.d.). Unique Bipiperidinyl Impurities Produced from the “One-Pot” Synthesis of Fentanyl | Request PDF. Retrieved from [Link]

-

IRIS-AperTO - UniTo. (n.d.). Targeted and untarget. Retrieved from [Link]

-

ResearchGate. (2023). An Analytical Study of the Chemical Composition of Fentanyl and Its Application in Forensic Research with Gas Chromatology – Mass Spectrometry (GC-MS) Analysis and the Implications on the British Columbia Opioid Crisis. Retrieved from [Link]

-

MDPI. (n.d.). Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review. Retrieved from [Link]

-

Western Michigan University ScholarWorks at WMU. (n.d.). Identification of Fentanyl and Fentanyl Analogs Found in Human Urine Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-ANPP. Retrieved from [Link]

-

Washington State Patrol. (n.d.). CONFIRMATION OF FENTANYL BY GAS CHROMATOGRAPHY - MASS SPECTROMETRY. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link]

-

IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

-

ResearchGate. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Retrieved from [Link]

-

CDC Stacks. (2021). Application of the Fentanyl Analog Screening Kit toward the Identification of Emerging Synthetic Opioids in Human Plasma and Urine by. Retrieved from [Link]

-

PubMed. (n.d.). Quantitative analysis of fentanyl in pharmaceutical preparations by gas chromatography-mass spectrometry. Retrieved from [Link]

-

PubMed. (2022). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

-

Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

- Google Patents. (n.d.). RU2495871C2 - Method of producing fentanyl.

-

LabRulez GCMS. (2025). Analysis of Fentanyl and Fentanyl Analogs by APCI-GC-MS. Retrieved from [Link]

-

U.S. Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. Retrieved from [Link]

-

LabRulez LCMS. (n.d.). Quantitation of 22 fentanyl analog compounds with a TSQ Altis MD mass spectrometer. Retrieved from [Link]

-

YouTube. (2018). Internal Standard Options for Peptide LC-MS Quantification - Part 1. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. shimadzu.com [shimadzu.com]

- 6. 21409-26-7 CAS MSDS (4-AMINOPHENYL-1-PHENETHYLPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

Application Note: Enhanced Detection of 1-Phenethylpiperidine (1-PEP) via Chemical Derivatization

Introduction: The Analytical Challenge of 1-Phenethylpiperidine

This compound (1-PEP), also known as N-phenethylpiperidine, is a tertiary amine of significant interest in forensic and pharmaceutical sciences. It is a known precursor in the synthesis of several potent synthetic opioids, most notably fentanyl and its analogues.[1][2] Its presence in seized drug materials or biological specimens can provide critical intelligence about the synthetic route employed in clandestine laboratories.[3][4]

However, the direct analysis of 1-PEP and similar tertiary amines presents considerable analytical hurdles, particularly for gas chromatography (GC) based methods. These challenges include:

-

Poor Chromatographic Performance: The basic nitrogen atom in the piperidine ring is highly polar and can interact strongly with active sites (e.g., free silanol groups) on GC columns and liners. This interaction leads to significant peak tailing, poor peak resolution, and reduced sensitivity.[5][6][7]

-

Low Volatility: While not entirely non-volatile, 1-PEP's polarity can limit its efficient transfer into the gas phase, impacting sensitivity.

-

Ambiguous Mass Spectra: Electron Ionization (EI) mass spectrometry of underivatized 1-PEP can produce fragments that are not unique, complicating its unequivocal identification in complex matrices.

To overcome these limitations, chemical derivatization is an indispensable strategy. Derivatization modifies the analyte to improve its physicochemical properties for analysis, converting a polar functional group into a less polar, more volatile, and more thermally stable moiety.[8] This application note provides a detailed protocol and scientific rationale for the derivatization of 1-PEP using propyl chloroformate for enhanced GC-MS detection.

Core Rationale: Why Chloroformate Derivatization?

For tertiary amines like 1-PEP, derivatization with chloroformate reagents is a robust and effective strategy that proceeds via a mechanism related to the classic von Braun reaction .[9][10][11][12] The reaction of a tertiary amine with a chloroformate, such as propyl chloroformate (PCF), results in the cleavage of one of the N-alkyl or N-aryl groups and the formation of a stable carbamate derivative.[9]

The key advantages of this approach are:

-

Elimination of the Tertiary Amine: The reaction cleaves the piperidine ring from the phenethyl group, fundamentally altering the molecule's structure and eliminating the problematic basic nitrogen center.

-

Improved Volatility and Peak Shape: The resulting carbamate derivative is significantly less polar and more volatile than the parent amine, leading to sharp, symmetrical peaks in the gas chromatogram.[5][8]

-

Characteristic Mass Spectrum: The derivative yields a distinct and predictable fragmentation pattern in the mass spectrometer, enabling confident identification and quantification.

This N-dealkylation reaction is highly efficient and can be performed directly in aqueous or organic samples, making it a versatile tool for forensic and clinical laboratories.[5][13][14]

Protocol I: Derivatization of 1-PEP with Propyl Chloroformate for GC-MS Analysis

This protocol details the step-by-step procedure for the derivatization of 1-PEP in a sample matrix.

Principle & Mechanism

The reaction begins with the nucleophilic attack of the tertiary amine nitrogen of 1-PEP on the electrophilic carbonyl carbon of propyl chloroformate. This forms a quaternary ammonium intermediate. Subsequent nucleophilic attack by the chloride ion on one of the alpha-carbons attached to the nitrogen leads to the cleavage of a carbon-nitrogen bond. In the case of 1-PEP, the phenethyl group is cleaved, resulting in the formation of 1-phenoxycarbonylpiperidine (the propyl carbamate of piperidine) and phenethyl chloride.

Caption: Reaction of 1-PEP with Propyl Chloroformate.

Materials & Reagents

-

This compound (1-PEP) standard

-

Propyl Chloroformate (PCF)

-

Pyridine (catalyst/acid scavenger)

-

Toluene or Chloroform (reaction solvent)

-

Sodium Bicarbonate (5% w/v aqueous solution)

-

Anhydrous Sodium Sulfate

-

Methanol (for rinsing glassware)

-

Sample Vials (2 mL, screw-cap)

-

GC Vials (2 mL, with inserts)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Pipette 100 µL of the sample (e.g., a solution of 1-PEP in methanol or an extract from a biological matrix) into a 2 mL screw-cap vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

-

Derivatization Reaction:

-

To the dried residue, add 100 µL of Toluene (or Chloroform).

-

Add 20 µL of Pyridine.

-

Add 30 µL of Propyl Chloroformate (PCF). Caution: Chloroformates are corrosive and moisture-sensitive. Handle in a fume hood.

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the vial in a heating block or water bath at 80°C for 20 minutes.

-

-

Work-up and Extraction:

-

Allow the vial to cool to room temperature.

-

Add 500 µL of 5% sodium bicarbonate solution to quench the excess PCF.

-

Vortex vigorously for 1 minute to mix the aqueous and organic layers.

-

Centrifuge at 2000 x g for 5 minutes to separate the layers.

-